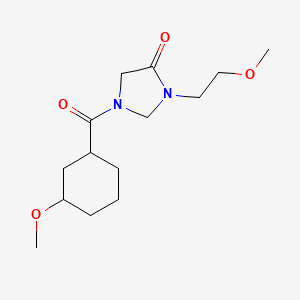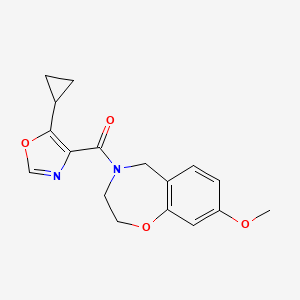
1-cyclopropyl-N-(pyrimidin-4-ylmethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-N-(pyrimidin-4-ylmethyl)pyrrolidine-2-carboxamide is a synthetic organic compound featuring a cyclopropyl group, a pyrimidine ring, and a pyrrolidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropylamine, pyrimidine-4-carboxaldehyde, and pyrrolidine-2-carboxylic acid.
Step 1: The cyclopropylamine is reacted with pyrimidine-4-carboxaldehyde under reductive amination conditions to form N-(pyrimidin-4-ylmethyl)cyclopropylamine.
Step 2: The resulting intermediate is then coupled with pyrrolidine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine) to yield this compound.
Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. This involves:
Large-scale reactors: to handle bulk quantities of starting materials.
Automated systems: for precise control of reaction conditions.
Purification techniques: such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation: Cyclopropyl ketones, cyclopropyl alcohols.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Cyclopropyl-N-(pyrimidin-4-ylmethyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism by which 1-cyclopropyl-N-(pyrimidin-4-ylmethyl)pyrrolidine-2-carboxamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
1-Cyclopropyl-N-(pyrimidin-4-ylmethyl)piperidine-2-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-Cyclopropyl-N-(pyrimidin-4-ylmethyl)pyrrolidine-2-thiocarboxamide: Similar structure but with a thiocarboxamide group instead of a carboxamide group.
Uniqueness:
Structural Features: The combination of a cyclopropyl group, a pyrimidine ring, and a pyrrolidine ring is unique and contributes to its distinct chemical properties.
Biological Activity: The specific arrangement of these functional groups can result in unique interactions with biological targets, potentially leading to novel therapeutic effects.
This detailed overview provides a comprehensive understanding of 1-cyclopropyl-N-(pyrimidin-4-ylmethyl)pyrrolidine-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-cyclopropyl-N-(pyrimidin-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c18-13(15-8-10-5-6-14-9-16-10)12-2-1-7-17(12)11-3-4-11/h5-6,9,11-12H,1-4,7-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCRDKVUBROWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CC2)C(=O)NCC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-[(1S,2R)-2-cyclopropylcyclopropanecarbonyl]azetidin-3-yl]-3-methylurea](/img/structure/B6792640.png)

![3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one](/img/structure/B6792657.png)

![(5-Cyclopropyl-1,3-oxazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone](/img/structure/B6792666.png)
![(3-Ethyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone](/img/structure/B6792674.png)
![3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one](/img/structure/B6792676.png)
![3-(2-Methylpyrimidin-4-yl)-1-(7-oxa-4-azaspiro[2.5]octan-4-yl)propan-1-one](/img/structure/B6792678.png)
![1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one](/img/structure/B6792679.png)
![(4-Methyl-2-propan-2-yl-1,3-oxazol-5-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone](/img/structure/B6792683.png)
![[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-ethyltriazol-4-yl)methanone](/img/structure/B6792708.png)
![N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-(1,2,4-triazol-4-yl)benzamide](/img/structure/B6792718.png)
![(3-ethyltriazol-4-yl)-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)methanone](/img/structure/B6792726.png)
![3-[3-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)-3-oxopropyl]pyrimidin-4-one](/img/structure/B6792732.png)
